叔丁基 3-甲基-L-缬氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

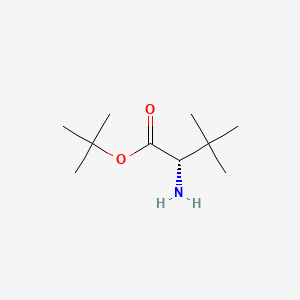

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.

科学研究应用

Chemical Synthesis

The tert-butyl group is often used in chemical synthesis due to its steric properties and ease of removal. H-Tle-OtBu can be utilized in the synthesis of complex molecules, where the tert-butyl group serves as a protective group for the amino functionality. This is particularly useful in the synthesis of peptides and other bioactive molecules where selective deprotection is required .

Biological Studies

The unique structure of H-Tle-OtBu allows it to be involved in biosynthetic pathways. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance affects the reaction mechanism. This can provide insights into enzyme specificity and the development of enzyme inhibitors .

Material Science

In material science, H-Tle-OtBu can be incorporated into polymers to modify their physical properties. The bulky tert-butyl group can increase the rigidity of polymers, which is beneficial for creating materials with specific mechanical strengths or thermal resistances.

Medicinal Chemistry

H-Tle-OtBu is valuable in medicinal chemistry for the development of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and stability, and can also affect the drug’s interaction with biological targets .

Environmental Chemistry

The tert-butyl group’s reactivity pattern can be exploited in environmental chemistry for the degradation of pollutants. H-Tle-OtBu could be used to study the breakdown of environmental toxins, contributing to the development of bioremediation strategies .

Catalysis

H-Tle-OtBu can act as a ligand in catalytic systems, influencing the outcome of catalytic reactions. Its steric bulk can affect the selectivity and efficiency of catalytic processes, which is crucial for industrial applications .

Analytical Chemistry

In analytical chemistry, H-Tle-OtBu can be used as a standard or reagent in chromatographic methods. It can help in the quantification and identification of substances within complex mixtures due to its distinct chemical properties .

Bio-based Polymers

The tert-butyl group’s potential in creating high-performance, environmentally friendly polymers is significant. H-Tle-OtBu can be used in the controlled polymerization of renewable vinyl monomers, leading to the development of bio-based polymers with advanced properties.

作用机制

Target of Action

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

属性

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61169-85-5 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)